Cas no 41078-70-0 (3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one)

3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- :3-(2-chloroethyl)-2-methyl-4h-pyrido-[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-2-methyl-4h-pyrido-[1,2-a]pyrimidin-4-one
- 3-(2-CHLOROETHYL)-2-METHYLPYRIDO[1,2-A]PYRIMIDIN-4-ONE
- 3-(2-Chloro-ethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-2-methyl-
- LFTGLYCNMGGMKL-UHFFFAOYSA-N
- MLS006010917
- SBB07081
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-2-methyl-; 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 3-(2-Chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
- AS-16100
- 3-(2-chloro-ethyl)-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
- FT-0639694
- MFCD03085747
- W-106323
- 3-(2-chloroethyl)-2-methyl-4h-pyrido[1,2-a] pyrimnidin-4-one
- AKOS015895865
- 3-(2-chloroethyl)-2-methyl-4h-pyri-do[1,2-a]pyrimidin-4-one
- 41078-70-0
- AC-3456
- SR-01000945071
- C2716
- CS-0172068
- DTXSID70194041
- AE-406/41056944
- SMR002530025
- 3-(2-chloroethyl)-2-methyl-4h-pyrido[1,2-a ]pyrimidin-4-one
- 2-methyl-3-(2-chloroethyl)-4H-pyrido[1,2-a)pyrimidin-4-one
- NS00030919
- EN300-198942
- 3-(2-chloroethyl)-2-methyl-4h-pyrido[1,2-a]-pyrimidin-4-one
- EINECS 255-207-0
- SCHEMBL1444060
- SR-01000945071-1
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;
- DTXCID80116532
- DB-049712
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one
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- MDL: MFCD03085747
- Inchi: 1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3
- InChI Key: LFTGLYCNMGGMKL-UHFFFAOYSA-N
- SMILES: ClC([H])([H])C([H])([H])C1C(N2C([H])=C([H])C([H])=C([H])C2=NC=1C([H])([H])[H])=O
Computed Properties
- Exact Mass: 222.05600
- Monoisotopic Mass: 222.055991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 32.7
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.28
- Melting Point: 144.0 to 148.0 deg-C
- Boiling Point: 348.7°C at 760 mmHg
- Flash Point: 164.7 °C
- Refractive Index: 1.611
- PSA: 34.37000
- LogP: 1.78420
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at room temperature
3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-198942-0.25g |
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
41078-70-0 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
Enamine | EN300-198942-0.1g |
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
41078-70-0 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
TRC | C366150-5g |
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
41078-70-0 | 5g |
$ 59.00 | 2023-09-08 | ||
AstaTech | 40306-5/G |
3-(2-CHLORO-ETHYL)-2-METHYL-PYRIDO[1,2-A]PYRIMIDIN-4-ONE |
41078-70-0 | 97% | 5g |
$54 | 2023-09-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154010-100g |
3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one |
41078-70-0 | >98.0%(GC)(T) | 100g |
¥2599.90 | 2023-09-03 | |
abcr | AB282956-10 g |
3-(2-Chloro-ethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one; 97% |
41078-70-0 | 10g |
€194.70 | 2023-04-26 | ||
Fluorochem | 036503-5g |
3-(2-Chloro-ethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one |
41078-70-0 | 97% | 5g |
£61.00 | 2022-03-01 | |
Fluorochem | 036503-100g |
3-(2-Chloro-ethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one |
41078-70-0 | 97% | 100g |
£454.00 | 2022-03-01 | |
Enamine | EN300-198942-1g |
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
41078-70-0 | 95% | 1g |
$24.0 | 2023-09-16 | |
Aaron | AR00741I-5g |
3-(2-Chloroethyl)-2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One |
41078-70-0 | 98% | 5g |
$30.00 | 2025-01-23 |
3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one Related Literature
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
Additional information on 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one
Introduction to 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one (CAS No. 41078-70-0)
The compound 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one (CAS No. 41078-70-0) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique structural framework, featuring a fused pyridopyrimidine core, makes it a promising candidate for further exploration in drug discovery and development. This introduction delves into the compound's chemical properties, potential biological activities, and recent advancements in research that highlight its significance.
The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one consists of a pyridopyrimidine scaffold, which is a bicyclic system composed of a pyridine ring and a pyrimidine ring fused at the 1 and 2 positions. This particular arrangement introduces several functional groups that can be exploited for biological interactions. The presence of a chloroethyl substituent at the 3-position and a methyl group at the 2-position adds to the compound's complexity and potential for modulating its pharmacological effects.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The chloroethyl moiety can serve as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacological motifs while retaining the core bioactivity.
Recent studies have begun to explore the biological profile of 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one, particularly in the context of its potential antitumor properties. Preclinical investigations have suggested that this compound may exhibit inhibitory effects on certain kinases that are overexpressed in cancer cells. The methyl group at the 2-position appears to play a role in stabilizing the molecule's conformation, which could be critical for binding to biological targets with high affinity. Furthermore, the chloroethyl substituent may contribute to cell membrane permeability, enhancing the compound's ability to reach intracellular targets.
The synthesis of 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The construction of the pyridopyrimidine ring typically requires condensation reactions between appropriate precursors under controlled conditions. The introduction of the chloroethyl group often involves nucleophilic substitution reactions, where a chlorine atom is displaced by an ethylamine derivative. The final step may involve methylation to introduce the methyl group at the 2-position, completing the molecular architecture.
In terms of pharmacokinetic considerations, 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one presents an interesting case for further study. The compound's lipophilicity and solubility profile could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Researchers are actively investigating how modifications to the core structure can optimize these parameters for better therapeutic efficacy. For example, exploring alternative substituents or altering the length of the chloroethyl chain might enhance bioavailability while maintaining or improving biological activity.
The role of computational chemistry in understanding and designing derivatives of 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations are being employed to predict how different structural modifications will affect the compound's interactions with biological targets. These insights are invaluable for guiding experimental efforts and accelerating the discovery process.
One particularly exciting area of research involves leveraging machine learning algorithms to identify novel derivatives of this compound with enhanced biological activity. By training models on large datasets comprising known bioactive molecules, researchers can predict which structural features are most likely to yield compounds with desired pharmacological properties. This approach has already led to several promising candidates that are being further investigated in preclinical studies.
The future prospects for 3-(2-Chloroethyl)-2-methyl-4H-pyrido1,2-apyrimidin-4-one are bright, with ongoing research aimed at elucidating its full potential in drug development. Collaborative efforts between synthetic chemists, biologists, and computational scientists are essential for translating laboratory findings into clinical applications. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases.
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